

An In-Depth Technical Guide to 2,4-Bis(2-methylphenoxy)aniline

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Compound of Interest

Compound Name: 2,4-Bis(2-methylphenoxy)aniline

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This technical guide provides a comprehensive overview of **2,4-Bis(2-methylphenoxy)aniline**, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical synonyms, quantitative properties, a detailed experimental protocol for its synthesis via the Ullmann condensation, and a standard method for its analysis by High-Performance Liquid Chromatography (HPLC).

Chemical Identity and Synonyms

2,4-Bis(2-methylphenoxy)aniline is an aromatic amine derivative. For clarity and comprehensive database searching, a list of its known synonyms and identifiers is provided in the table below.



| Identifier Type | Value | |
|-------------------|---|--|
| IUPAC Name | 2,4-Bis(2-methylphenoxy)aniline | |
| CAS Number | 73637-04-4[1] | |
| Molecular Formula | C20H19NO2 | |
| Synonym 1 | 2,4-Bis(o-tolyloxy)aniline[2][3] | |
| Synonym 2 | Benzenamine, 2,4-bis(2-methylphenoxy)-[4] | |
| Synonym 3 | 2,4-Di(2-methylphenoxy)aniline | |
| Synonym 4 | 2,4-Bis-(o-methylphenoxy)aniline | |
| Synonym 5 | 2,4-di-o-kresoxyanilin[4] | |
| EINECS Number | 277-557-3[4] | |

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical properties of **2,4-Bis(2-methylphenoxy)aniline** is presented below. These values are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Notes |
|------------------|------------------------|------------|
| Molecular Weight | 305.37 g/mol | |
| Boiling Point | 417.8 °C at 760 mmHg | Calculated |
| Density | 1.15 g/cm ³ | Calculated |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2,4-Bis(2-methylphenoxy)aniline** are provided in this section.

Synthesis via Ullmann Condensation



The synthesis of **2,4-Bis(2-methylphenoxy)aniline** can be achieved through a coppercatalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with a phenol.[5][6][7] A plausible synthetic route is the reaction of 2,4-dichloroaniline with ocresol in the presence of a copper catalyst and a base.

Materials:

- 2,4-Dichloroaniline
- o-Cresol
- Copper(I) iodide (CuI)
- Potassium carbonate (K2CO3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- · Hydrochloric acid (HCl), 2M solution
- Sodium sulfate (Na₂SO₄), anhydrous
- Silica gel for column chromatography
- Ethyl acetate/Hexane mixture for chromatography

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloroaniline (1 equivalent), o-cresol (2.2 equivalents), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).
- Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to ensure effective stirring of the reaction mixture.
- Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere.



- Reaction: Heat the reaction mixture to a temperature of 140-160 °C with vigorous stirring.
 The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material (2,4-dichloroaniline) is consumed. This may take 24-48 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add toluene to dilute the mixture and filter to remove the inorganic salts.
- Extraction: Transfer the filtrate to a separatory funnel and wash with 2M HCl to remove any unreacted aniline derivatives and DMF. Subsequently, wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture
 of ethyl acetate and hexane as the eluent to obtain pure 2,4-Bis(2-methylphenoxy)aniline.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **2,4-Bis(2-methylphenoxy)aniline** to determine its purity and quantify its presence in a mixture.[4][8]

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A mixture of acetonitrile (ACN) and water, with a small amount of phosphoric acid added to the aqueous phase to improve peak shape. A typical starting mobile phase composition could be ACN:Water (70:30, v/v) with 0.1% phosphoric acid in the water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 254 nm.
- Injection Volume: 10 μL.



• Temperature: Ambient.

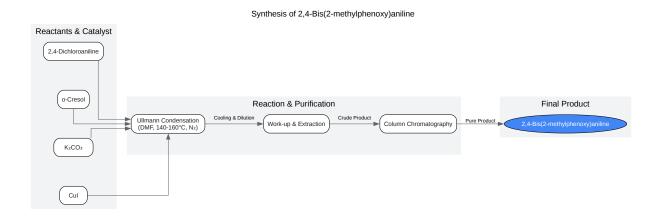
Procedure:

- Sample Preparation: Prepare a stock solution of **2,4-Bis(2-methylphenoxy)aniline** in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.
- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Injection: Inject the standard solutions and the sample solution into the HPLC system.
- Data Analysis: Identify the peak corresponding to 2,4-Bis(2-methylphenoxy)aniline based
 on its retention time compared to the standard. The purity can be determined by the area
 percentage of the main peak. For quantitative analysis, a calibration curve can be
 constructed by plotting the peak area versus the concentration of the standard solutions.

Mandatory Visualizations Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **2,4-Bis(2-methylphenoxy)aniline** via the Ullmann condensation.





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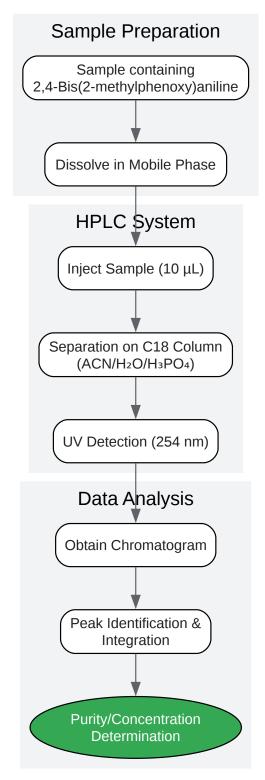
Caption: Workflow for the synthesis of 2,4-Bis(2-methylphenoxy)aniline.

Analytical Workflow Diagram

This diagram outlines the general workflow for the analysis of **2,4-Bis(2-methylphenoxy)aniline** using HPLC.



HPLC Analysis of 2,4-Bis(2-methylphenoxy)aniline



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Caption: General workflow for HPLC analysis.



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